molecular formula C17H21N3OS2 B2639936 (4-Amino-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone CAS No. 946294-61-7

(4-Amino-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone

Cat. No. B2639936
M. Wt: 347.5
InChI Key: NHLWRJDGWYETDZ-UHFFFAOYSA-N
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Description

(4-Amino-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone is a compound with a unique chemical structure that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Complex Properties

The compound (4-Amino-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone and its variations have been extensively studied in terms of their synthesis and properties. Aslan et al. (2017) synthesized (1-amino-2-thioxo-4-p-tolyl-1,2-dihydropyrimidin-5-yl)(p-tolyl)methanone and its complexes with various transition metal ions. They characterized the structure of these compounds using multiple techniques and evaluated their antimicrobial agents against bacteria and catalytic activity in the Suzuki–Miyaura cross-coupling reaction in aqueous media (Aslan, Akkoç, Kökbudak, & Aydın, 2017).

Antimicrobial Activity

Landage, Thube, & Karale (2019) synthesized a new series of compounds, including (2-hydroxyphenyl)(1-(4-p-tolylthiazol-2-yl)-1H-pyrazol-4-yl)methanone, and tested them for their antibacterial activities. These compounds have been characterized by spectral and analytical data, suggesting potential applications in antibacterial treatments (Landage, Thube, & Karale, 2019).

Spectral Characterization and Docking Studies

Shahana and Yardily (2020) synthesized novel compounds similar in structure to the compound , such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(thiophene-2-yl)methanone. They used various techniques for structural characterization and employed density functional theory calculations for structural optimization. The study includes molecular docking to understand the antibacterial activity of these compounds (Shahana & Yardily, 2020).

Molecular Docking and Antiviral Activity

FathimaShahana and Yardily (2020) synthesized (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone and conducted molecular docking studies to understand its antiviral activity and pharmacokinetic behavior. The study provides insight into the potential of these compounds in antiviral treatments and drug design (FathimaShahana & Yardily, 2020).

properties

IUPAC Name

[4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-(azepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c1-12-6-8-13(9-7-12)20-15(18)14(23-17(20)22)16(21)19-10-4-2-3-5-11-19/h6-9H,2-5,10-11,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLWRJDGWYETDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N3CCCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazol-5-yl)(azepan-1-yl)methanone

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